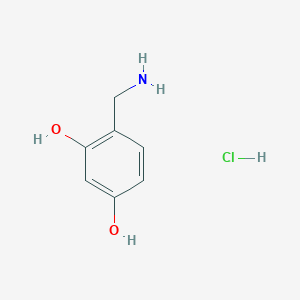

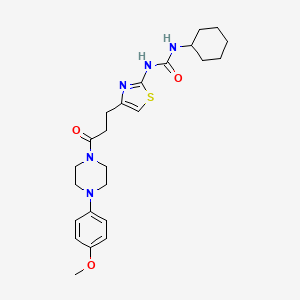

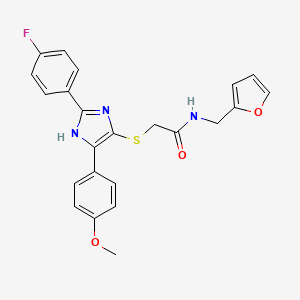

3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as NU6102, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway.

科学的研究の応用

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as inhibitors of various kinases involved in tumor growth and proliferation. For example, drugs like erlotinib and gefitinib target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in certain types of cancer cells .

Antimicrobial and Antifungal Effects

These compounds also exhibit significant antimicrobial and antifungal activities. They can interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death .

Cardiovascular Effects

Quinazolines may possess hypotensive and antiplatelet properties, making them potential candidates for treating cardiovascular diseases. They can modulate blood pressure and prevent blood clot formation .

Central Nervous System Effects

Some quinazoline derivatives show promise as anticonvulsants, potentially useful in treating epilepsy or other seizure disorders. They may modulate neurotransmitter release or ion channel activity in the brain .

Anti-inflammatory and Analgesic Properties

These compounds can exhibit anti-inflammatory effects, possibly by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, they may have analgesic properties to relieve pain .

Antiviral Activity

Research has indicated that quinazoline derivatives could be effective against HIV and other viruses by inhibiting viral replication or binding to viral proteins .

特性

IUPAC Name |

3-[1-(2-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-16-14(5-3-9-20-16)17(25)22-10-7-12(8-11-22)23-18(26)13-4-1-2-6-15(13)21-19(23)27/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDMHJHCVVLBHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)

![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

![2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide](/img/structure/B2935140.png)